molecular formula C7H10F8Si B14548803 Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane CAS No. 62281-31-6

Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane

Cat. No.: B14548803
CAS No.: 62281-31-6
M. Wt: 274.23 g/mol
InChI Key: OPVHOXLMOPNOJP-UHFFFAOYSA-N
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Description

Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane is a specialized organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a trimethyl group and an octafluorobutyl group. This compound is notable for its high fluorine content, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

62281-31-6

Molecular Formula

C7H10F8Si

Molecular Weight

274.23 g/mol

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane

InChI

InChI=1S/C7H10F8Si/c1-16(2,3)7(14,15)6(12,13)5(10,11)4(8)9/h4H,1-3H3

InChI Key

OPVHOXLMOPNOJP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane typically involves the reaction of trimethylchlorosilane with an appropriate fluorinated butyl lithium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for specialized applications.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated butyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The silicon-hydrogen bond can be involved in reduction reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under mild conditions.

    Reduction: Catalysts such as palladium or platinum are often used to facilitate the reduction of silicon-containing compounds.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated silanes, while reduction reactions can produce silanes with different functional groups.

Scientific Research Applications

Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialized coatings and materials with enhanced chemical resistance and durability.

Mechanism of Action

The mechanism by which Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane exerts its effects is primarily related to its ability to interact with various molecular targets through its silicon and fluorine atoms. The high electronegativity of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in various chemical transformations.

Comparison with Similar Compounds

  • Trimethyl(trifluoromethyl)silane
  • Tris(trimethylsilyl)silane
  • Iodotrimethylsilane

Comparison: Trimethyl(1,1,2,2,3,3,4,4-octafluorobutyl)silane is unique due to its high fluorine content, which imparts distinct chemical properties compared to other similar compounds. For example, Trimethyl(trifluoromethyl)silane has fewer fluorine atoms and different reactivity patterns. Tris(trimethylsilyl)silane is primarily used as a radical reducing agent, while Iodotrimethylsilane is a versatile reagent in organic synthesis.

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